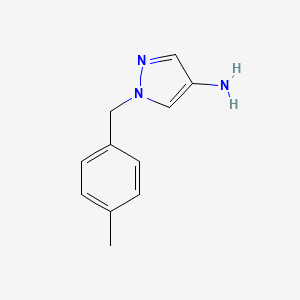

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

The compound "1-(4-methylbenzyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in the substituents on the benzyl and pyrazole rings have been synthesized and studied for their potential as antimicrobial agents, their crystal structures, and their hydrogen bonding patterns .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . This methodology could potentially be adapted for the synthesis of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" by altering the starting materials and reaction conditions to introduce the 4-methylbenzyl group at the appropriate position on the pyrazole ring.

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of pyrazole derivatives. For example, the crystal structure of 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was determined by X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similar analytical techniques could be employed to elucidate the molecular structure of "1-(4-methylbenzyl)-1H-pyrazol-4-amine".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties and biological activity . The specific reactivity of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would depend on the substituents present and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the ring. For instance, the introduction of a methoxy group can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents . The properties of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would need to be determined experimentally, but insights can be gained from the study of similar compounds.

Wissenschaftliche Forschungsanwendungen

1. Synthesis Methodology

- Efficient Synthesis Approach : A study by Becerra, Rojas, & Castillo (2021) reported an efficient one-pot two-step synthesis method for pyrazole derivatives. This approach is notable for its operational ease and quick reaction times, highlighting the versatility in synthesizing compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

2. Structural and Spectroscopic Analysis

- Crystallographic Studies : The work of Titi et al. (2020) involved detailed structural characterization of pyrazole derivatives using X-ray crystallography. Such analyses are crucial for understanding the molecular structure and potential applications of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

3. Chemical Properties and Reactions

- Spectroscopic Investigations : Özkınalı et al. (2018) explored the synthesis of new Schiff bases of pyrazole derivatives, including spectroscopic studies. This research Özkınalı et al. (2018) provides insights into the chemical behavior and properties of compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

4. Antimicrobial Applications

- Antibacterial and Antifungal Properties : A study by Raju et al. (2010) synthesized pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. The findings suggest potential antimicrobial applications for 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that benzylic compounds often undergo reactions via sn1 or sn2 pathways, depending on the degree of substitution at the benzylic position .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods (hplc-ms) for determining their levels in plasma .

Result of Action

Similar compounds have shown stimulant effects, with some being used as ingredients in recreational drugs .

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSWZVMTDHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

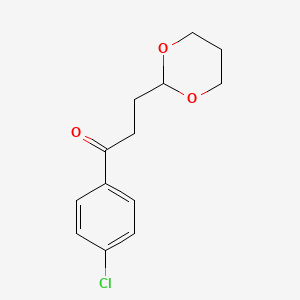

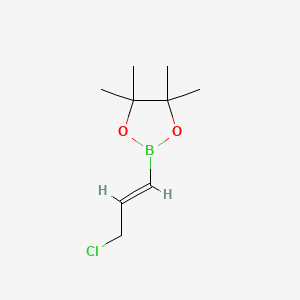

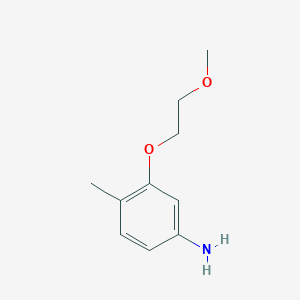

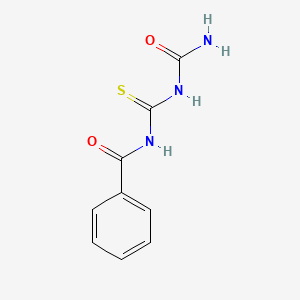

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.